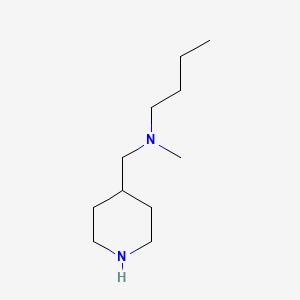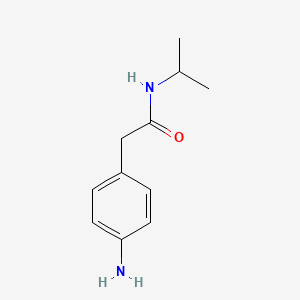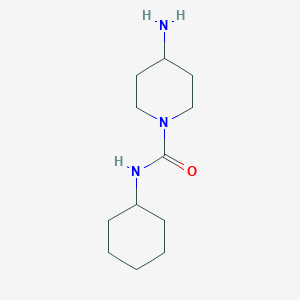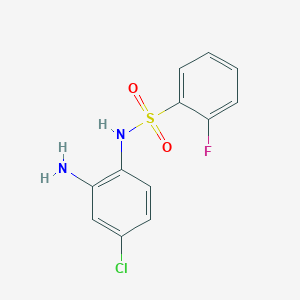
N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide
Übersicht
Beschreibung
“N-(2-Amino-4-chlorophenyl)anthranilic acid” is a chemical compound with the molecular formula C13H11ClN2O2 . It has an average mass of 262.692 Da and a monoisotopic mass of 262.050903 Da .
Molecular Structure Analysis
The molecular structure of “N-(2-Amino-4-chlorophenyl)anthranilic acid” is represented by the formula H2NC6H3(Cl)NHC6H4CO2H .Physical And Chemical Properties Analysis
The compound “N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide, have been investigated for their ability to inhibit carbonic anhydrases, particularly tumor-associated isozyme IX. This enzyme plays a significant role in cancer cell survival and proliferation. Research indicates that halogenated sulfonamides show potent inhibition against carbonic anhydrase IX, suggesting their potential as antitumor agents (Ilies et al., 2003).
Antitumor Activity
Another study focused on the synthesis of new sulfonamide derivatives to investigate their pro-apoptotic effects on cancer cells. These compounds, by activating p38/ERK phosphorylation, could significantly reduce cell proliferation and induce apoptosis, highlighting their potential as antitumor agents (Cumaoğlu et al., 2015).
Antiviral Properties
Research on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds possessing anti-tobacco mosaic virus activity. This suggests the potential application of sulfonamide derivatives in developing antiviral agents (Chen et al., 2010).
Sulfonamide as an Essential Functional Group in Drug Design
The sulfonamide group is critical in medicinal chemistry, appearing in a range of drugs. Its presence in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase, demonstrates the group's essential role in the pharmacological activity of these compounds. This functional group has been wrongly associated with 'sulfa allergy' due to its presence in drugs causing hypersensitivity, but recent findings clarify this misunderstanding (Kalgutkar et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-amino-4-chlorophenyl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-8-5-6-11(10(15)7-8)16-19(17,18)12-4-2-1-3-9(12)14/h1-7,16H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOYUXYDFGJNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)
![6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306301.png)
![3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3306304.png)
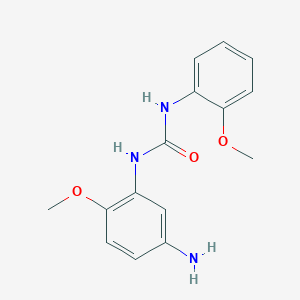
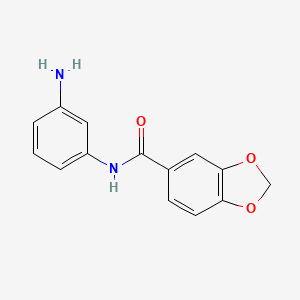

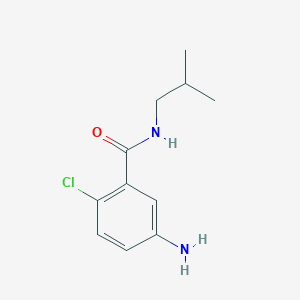

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)

![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)
